![molecular formula C9H18ClNO2 B2425951 Ethyl 2-[(2S)-piperidin-2-yl]acetate;hydrochloride CAS No. 2409589-84-8](/img/structure/B2425951.png)
Ethyl 2-[(2S)-piperidin-2-yl]acetate;hydrochloride
Overview
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of similar compounds like Ethyl ®-2-(piperidin-2-yl)acetate hydrochloride has been analyzed . The InChI code for this compound is1S/C9H17NO2.ClH/c1-2-12-9(11)7-8-5-3-4-6-10-8;/h8,10H,2-7H2,1H3;1H/t8-;/m1./s1
. Chemical Reactions Analysis
Piperidines undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like Ethyl ®-2-(piperidin-2-yl)acetate hydrochloride have been analyzed . It has a molecular weight of 207.7 and is a solid at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Processes : This compound and its derivatives can be synthesized through various chemical reactions, such as amidation, Friedel-Crafts acylation, and hydration, using piperidine-4-carboxylic acid and ethyl carbonochloridate as starting materials, achieving reasonable overall yields (Zheng Rui, 2010).
- Antimicrobial Activities : Certain derivatives, like (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride, have been synthesized and shown to exhibit moderate antimicrobial activities against various microorganisms including E. coli and S. aureus (O. B. Ovonramwen, B. Owolabi, A. P. Oviawe, 2019).
- Memory Enhancement in Mice : Ethyl 2-[1-(pyridin-2-yl)ethoxy] acetate, a related derivative, has been shown to facilitate memory in mice, indicating potential cognitive enhancement properties (Li Ming-zhu, 2007).
Applications in Drug Development
- Asymmetric Synthesis for Alkaloid Preparation : The compound has been utilized in the asymmetric intramolecular Michael reaction for the construction of chiral building blocks, crucial for the synthesis of alkaloids (Y. Hirai, T. Terada, T. Yamazaki, T. Momose, 1992).
- Radioligand Development : It's been used in the synthesis of radioligands for non-invasive assessment of dopamine receptors in vivo with PET, although with varying success (M. Matarrese, D. Soloviev, R. Moresco, et al., 2000).
Miscellaneous Applications
- Protecting Group in Organic Chemistry : The related 2-(piperidine-1-yl)-ethyl group has been evaluated as a protecting group for phenols, showing stability to various chemical conditions and being effective in deprotection processes (Rolf Norén, 2021).
- Use in Fluorescent Dyes : Derivatives of this compound have been applied in the development of fluorescent disperse dyes for polyester fibers, highlighting its potential in textile chemistry (R. W. Sabnis, Ghadir Kazemi, D. W. Rangnekar, 1992).
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 2-[(2S)-piperidin-2-yl]acetate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-2-12-9(11)7-8-5-3-4-6-10-8;/h8,10H,2-7H2,1H3;1H/t8-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJAQUEGJJWIOFH-QRPNPIFTSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCCCN1.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@@H]1CCCCN1.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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